molecular formula C16H25N3O2 B1500963 tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-4-yl)carbamate CAS No. 939986-27-3

tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-4-yl)carbamate

Cat. No.: B1500963
CAS No.: 939986-27-3
M. Wt: 291.39 g/mol
InChI Key: TUVWEENFADHMJX-UHFFFAOYSA-N
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Description

Tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-4-yl)carbamate is a chemical intermediate of significant interest in pharmaceutical and medicinal chemistry research. This compound features a piperidine core that is strategically functionalized with both a tert-butoxycarbonyl (Boc) protecting group and a 4-methylpyridin-2-yl moiety. The Boc group is a cornerstone in synthetic organic chemistry, serving to protect the amine functionality during multi-step synthesis, which allows for selective reactions at other sites on the molecule . The 4-methylpyridin-2-yl substituent is a privileged structure in drug discovery, often contributing to key molecular interactions with biological targets. Compounds with similar 2-aminopyridine and piperidine scaffolds have been identified as important intermediates in the development of potent inhibitors for various biological targets, such as p38 MAP kinase, which is a key player in inflammatory pathways . Furthermore, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which shares the piperidin-4-yl motif, has been recently investigated and identified as a novel inhibitor of the NLRP3 inflammasome, a complex implicated in a wide range of inflammatory diseases . As such, this compound serves as a versatile building block for the synthesis and exploration of new bioactive molecules. It is intended for research applications only, including but not limited to, the development of kinase inhibitors, NLRP3 inflammasome inhibitors, and other small-molecule therapeutic candidates. Researchers can utilize this intermediate to construct more complex structures for screening and mechanistic studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[1-(4-methylpyridin-2-yl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-12-5-8-17-14(11-12)19-9-6-13(7-10-19)18-15(20)21-16(2,3)4/h5,8,11,13H,6-7,9-10H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVWEENFADHMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2CCC(CC2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671496
Record name tert-Butyl [1-(4-methylpyridin-2-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-27-3
Record name tert-Butyl [1-(4-methylpyridin-2-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Coupling of Piperidine with 4-Methylpyridin-2-yl Moiety

  • The attachment of the 4-methylpyridin-2-yl group to the piperidine nitrogen is commonly achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
  • For example, palladium-catalyzed coupling of a piperidine derivative with a halogenated methylpyridine under mild conditions (e.g., PdCl2(PPh3)2, CuI catalysts) in solvents like dichloromethane or DMF is effective.
  • Reaction temperatures typically range from room temperature to 100 °C depending on the substrate reactivity.

Introduction of the tert-Butyl Carbamate Protecting Group

  • The Boc group is introduced to protect the piperidine nitrogen, usually by treating the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or Hunig’s base.
  • This step is often performed in dichloromethane at 0 °C to room temperature.
  • The Boc protection stabilizes the amine during subsequent synthetic steps and facilitates purification.

Functional Group Modifications on Piperidine Ring

  • Hydroxylation, sulfonylation, or other substitutions at the 4-position of piperidine can be introduced via nucleophilic substitution or electrophilic aromatic substitution reactions.
  • For example, tert-butyl 4-hydroxy-4-((6-methoxypyridin-2-yl)ethynyl)piperidine-1-carboxylate was synthesized by coupling an ethynylpyridine with a Boc-protected piperidine derivative using Pd-catalyzed Sonogashira coupling.

Representative Synthetic Procedure

Step Reagents & Conditions Description Yield/Notes
1 Piperidine derivative + 4-methylpyridin-2-yl halide, PdCl2(PPh3)2, CuI, base, solvent (e.g., DMF), 80–100 °C Palladium-catalyzed coupling to attach pyridinyl group to piperidine nitrogen Moderate to good yield (50–70%) depending on substrate
2 Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), DCM, 0 °C to RT Protection of piperidine nitrogen as tert-butyl carbamate High yield (typically >85%)
3 Optional functionalization (e.g., sulfonylation, hydroxylation) Further modifications on piperidine ring Variable yields depending on reaction

Detailed Research Findings and Examples

  • Pd-Catalyzed Coupling: The use of PdCl2(PPh3)2 and CuI catalysts enables efficient coupling of Boc-protected piperidine with various substituted pyridines, including methyl-substituted pyridines, under mild conditions with yields around 58% reported for similar compounds.

  • Sulfonylation and Deprotection: In related synthetic routes, tert-butyl piperidin-4-ylcarbamate derivatives undergo sulfonylation with methanesulfonyl chloride in dichloromethane at 0 °C to room temperature, followed by deprotection with trifluoroacetic acid to afford the free amine or TFA salts.

  • Coupling with Activated Esters: The acid derivatives of pyridine-containing intermediates are converted to acyl chlorides using thionyl chloride and reacted with tert-butyl piperidin-4-ylcarbamate to form amide bonds in nearly quantitative yields, demonstrating the versatility of the Boc-protected piperidine in coupling reactions.

  • Nucleophilic Substitution: The tert-butyl 4-(methylsulfonyl)oxy piperidine-1-carboxylate intermediate can be subjected to nucleophilic aromatic substitution with heterocycles such as benzimidazole under basic conditions to afford substituted piperidine derivatives, though yields may vary.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Pd-Catalyzed Coupling PdCl2(PPh3)2, CuI, base, halogenated 4-methylpyridine 80–100 °C, DMF or DCM Efficient C-N bond formation, good functional group tolerance Requires expensive catalysts, sensitive to moisture
Boc Protection Di-tert-butyl dicarbonate, base (TEA/Hunig's base) 0 °C to RT, DCM High yield, protects amine for further steps Additional step, requires deprotection later
Sulfonylation & Deprotection Methanesulfonyl chloride, TFA 0 °C to RT, DCM Enables further functionalization, easy deprotection Possible side reactions, requires careful control
Nucleophilic Aromatic Substitution Benzimidazole, K2CO3, DMF 100 °C Introduces heterocyclic substituents Sometimes low yields, harsh conditions

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-4-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .

Scientific Research Applications

tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-4-yl)carbamate is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and organic synthesis . Its molecular formula is C16H25N3O2 .

Scientific Research Applications

  • Medicinal Chemistry:
    • The compound contains piperidine and pyridine moieties, which are associated with various therapeutic effects.
    • It can be used in pharmacological applications due to its significant biological activity.
    • Tert-butyl carbamate derivatives are used in palladium-catalyzed cross-coupling reactions, which allows for the formation of new compounds.
  • Organic Synthesis:
    • The compound is used as a building block in the synthesis of more complex molecules.
    • It contains a Boc (tert-butoxycarbonyl) protecting group, which is used to protect amino groups during chemical reactions.

Structural Features and Biological Activity of Related Compounds

Compound NameStructure FeaturesBiological Activity
1-(4-Methylpyridin-2-yl)piperidineContains a pyridine instead of pyrimidineAntidepressant
N-Boc-piperidineSimilar piperidine structure with a Boc protecting groupUsed in organic synthesis
4-(Dimethylamino)pyridineContains a dimethylamino groupCatalytic applications

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Key Properties :

  • High lipophilicity due to the 4-methylpyridine substituent.
  • Stability under standard storage conditions, typical of Boc-protected amines.

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

The table below compares the target compound with key analogs, focusing on substituent variations and their physicochemical impacts:

Compound Name Substituent on Pyridine Molecular Formula Molecular Weight (g/mol) Key Properties Synthesis Yield
tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-4-yl)carbamate (Target) 4-Methyl C₁₆H₂₅N₃O₂ 291.39 High lipophilicity; stable Boc protection ~90–93% (inferred)
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate 4-Cyano C₁₆H₂₁N₄O₂ 301.37 Increased polarity (electron-withdrawing CN group); reduced solubility in apolar solvents Not reported
tert-Butyl (4-methylpyridin-2-yl)carbamate 4-Methyl (no piperidine) C₁₁H₁₆N₂O₂ 208.26 Simplified analog; lower molecular weight; reduced steric hindrance 93%
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate 2-Chloronicotinoyl C₁₇H₂₄ClN₃O₃ 365.85 Enhanced reactivity (Cl substituent); potential for further functionalization Not reported

Physicochemical and Functional Differences

Lipophilicity: The target compound’s 4-methylpyridine and piperidine moieties enhance lipophilicity (LogP ~2.5), favoring membrane permeability. The 4-cyano analog’s polarity (LogP ~1.8) may limit bioavailability in hydrophobic environments .

Stability: Boc-protected derivatives (e.g., target compound) exhibit stability under acidic conditions but cleave readily with trifluoroacetic acid (TFA) . Chloronicotinoyl derivatives (e.g., ) may show higher reactivity due to the labile chlorine atom.

Cyano and chloro substituents (e.g., ) are often utilized in prodrugs or covalent inhibitors.

Research Findings and Implications

Analytical Characterization

  • Target Compound : Structural confirmation via ¹H/¹³C NMR and LC-MS is standard, as seen in related Boc-protected amines .
  • 4-Cyano Analog: IR spectroscopy would confirm the CN stretch (~2200 cm⁻¹), while LC-MS would show [M+H]⁺ at m/z 302 .

Challenges in Optimization

  • Steric Hindrance : The piperidine ring in the target compound may complicate reactions requiring nucleophilic attack at the carbamate site.
  • Solubility : While the 4-methyl group improves lipophilicity, it may necessitate formulation additives (e.g., cyclodextrins) for aqueous delivery.

Biological Activity

Tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-4-yl)carbamate, a compound with significant potential in pharmacology, has garnered attention for its biological activity. This article delves into its various biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H24_{24}N2_{2}O2_{2}
  • Molecular Weight : 276.37 g/mol
  • CAS Number : 1352488-15-3

The compound features a tert-butyl group attached to a piperidine ring, which is further substituted with a 4-methylpyridine moiety. This unique structure contributes to its biological activity.

Tert-butyl carbamates have been studied for their ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Inhibition of Acetylcholinesterase (AChE) : Compounds similar to tert-butyl carbamates have shown efficacy in inhibiting AChE, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Anti-inflammatory Effects : Research indicates that these compounds may reduce inflammatory markers such as TNF-α and IL-6, suggesting a potential role in managing neuroinflammation .
  • Antimicrobial Activity : Preliminary studies have reported that related compounds exhibit antibacterial properties against both Gram-positive bacteria and drug-resistant strains, highlighting their potential as therapeutic agents in infectious diseases .

In Vitro Studies

A study assessing the protective effects of similar compounds on astrocytes exposed to amyloid-beta (Aβ) peptides demonstrated significant improvements in cell viability when treated with tert-butyl derivatives. Specifically, one compound showed approximately 63% cell viability compared to controls exposed solely to Aβ .

In Vivo Studies

In animal models, certain derivatives exhibited moderate protective effects against scopolamine-induced cognitive deficits, although results varied based on bioavailability in the brain . These findings underscore the importance of optimizing formulations for effective delivery.

Comparative Biological Activity Table

Compound NameAChE Inhibition IC50_{50}Anti-inflammatory ActivityAntibacterial Activity
This compoundTBDModerateYes
M4 Compound15.4 nMSignificantYes
Related Carbamate DerivativeTBDLowYes

Note: TBD = To Be Determined

Q & A

Q. What are the standard synthetic routes for tert-butyl (1-(4-methylpyridin-2-yl)piperidin-4-yl)carbamate, and how are key intermediates characterized?

The compound is typically synthesized via multi-step protocols involving palladium-catalyzed cross-coupling and carbamate protection/deprotection. For example:

  • Step 1 : Buchwald-Hartwig amination between a piperidine precursor and a halogenated pyridine derivative using Pd₂(dba)₃ and BINAP as ligands, yielding intermediates with >70% efficiency .
  • Step 2 : Protection of the piperidine amine with tert-butyl carbamate (Boc) under alkaline conditions.
    Characterization relies on NMR (¹H/¹³C) for structural confirmation and mass spectrometry (MS) for molecular weight validation. For instance, intermediates in similar syntheses show [M+H]⁺ peaks at m/z 542 and 512 in ESI+ mode .

Q. Which spectroscopic techniques are critical for verifying the purity and structure of this compound?

  • ¹H NMR : Key signals include the tert-butyl singlet (~1.4 ppm) and pyridyl proton resonances (~6.8–8.5 ppm) .
  • LC-MS : Monitors purity (>95%) and confirms molecular ions (e.g., m/z 312.8 for C₁₄H₂₁ClN₄O₂) .
  • IR Spectroscopy : Carbamate C=O stretches (~1690–1720 cm⁻¹) and N-H bends (~1530 cm⁻¹) .

Q. What safety precautions are essential when handling this compound in the lab?

  • PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential respiratory irritancy (similar carbamates show acute toxicity; LD₅₀ > 2000 mg/kg in rats) .
  • First Aid : Immediate rinsing for skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Catalyst Tuning : Pd₂(dba)₃ with BINAP enhances coupling efficiency by reducing side reactions (e.g., aryl halide homocoupling) .
  • Solvent Selection : Toluene or dioxane improves solubility of aromatic intermediates .
  • Temperature Control : Reactions at 100°C under N₂ minimize decomposition .
  • Purification : Flash chromatography (silica gel, EtOAc/hexane) or recrystallization improves purity (>98%) .

Q. How can stereochemical outcomes be controlled during piperidine functionalization?

  • Chiral Resolution : Use chiral auxiliaries or enantioselective catalysts (e.g., (R)-BINAP) for asymmetric synthesis .
  • Chromatographic Separation : Diastereomers (e.g., cis vs. trans isomers) are separable via reverse-phase HPLC .
  • Crystallography : Single-crystal X-ray diffraction (SHELX programs) confirms absolute configuration .

Q. What methodologies resolve contradictions between analytical data (e.g., HPLC vs. NMR purity)?

  • Orthogonal Techniques : Combine LC-MS (quantitative) with ¹H NMR integration (qualitative).
  • Elemental Analysis : Verify C/H/N ratios to rule out solvent residues or byproducts .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals to distinguish impurities .

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in downstream modifications?

  • Acid Sensitivity : Boc deprotection via HCl/MeOH cleaves the group selectively, leaving pyridyl and piperidine moieties intact .
  • Steric Effects : The bulky tert-butyl group hinders nucleophilic attacks, enabling regioselective alkylation or acylation at the piperidine nitrogen .

Q. What are the implications of substituting the 4-methylpyridin-2-yl group with other heteroaromatic rings?

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, NO₂) on pyridine alter nucleophilicity and binding affinity in enzyme assays .
  • Biological Activity : Analogues with 2-aminopyrimidine show enhanced kinase inhibition (IC₅₀ < 100 nM) compared to methylpyridine derivatives .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-4-yl)carbamate
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tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-4-yl)carbamate

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